molecular formula C12H15N5O3 B3855680 N-(4-amino-6-methoxy-1,3,5-triazin-2-yl)-N-methylbenzamide;hydrate

N-(4-amino-6-methoxy-1,3,5-triazin-2-yl)-N-methylbenzamide;hydrate

Cat. No.: B3855680
M. Wt: 277.28 g/mol
InChI Key: AZNFOQNRIAARAZ-UHFFFAOYSA-N
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Description

N-(4-amino-6-methoxy-1,3,5-triazin-2-yl)-N-methylbenzamide;hydrate: is a chemical compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with an amino group, a methoxy group, and a benzamide moiety. The hydrate form indicates that the compound is associated with water molecules. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-amino-6-methoxy-1,3,5-triazin-2-yl)-N-methylbenzamide typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring is formed by the cyclization of appropriate precursors, such as cyanuric chloride, with suitable amines under controlled conditions.

    Substitution Reactions: The amino and methoxy groups are introduced onto the triazine ring through nucleophilic substitution reactions. This involves reacting the triazine ring with appropriate nucleophiles, such as methoxyamine and ammonia, under specific conditions.

    Benzamide Formation: The benzamide moiety is introduced by reacting the substituted triazine ring with benzoyl chloride or a similar reagent in the presence of a base, such as triethylamine.

Industrial Production Methods: Industrial production of N-(4-amino-6-methoxy-1,3,5-triazin-2-yl)-N-methylbenzamide involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the amino group may be oxidized to form nitro derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to amino groups.

    Substitution: The methoxy and amino groups on the triazine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like methoxyamine and ammonia are employed under controlled conditions.

Major Products:

    Oxidation Products: Nitro derivatives of the compound.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted triazine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound is used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

    Materials Science: It is employed in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Biology:

    Enzyme Inhibition: The compound acts as an inhibitor for certain enzymes, making it valuable in biochemical research.

    Molecular Probes: It is used as a molecular probe to study biological processes and interactions.

Medicine:

    Drug Development: The compound serves as a lead molecule in the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.

    Diagnostic Agents: It is utilized in the formulation of diagnostic agents for medical imaging.

Industry:

    Agriculture: The compound is used in the formulation of herbicides and pesticides, providing effective control of weeds and pests.

    Textile Industry: It is employed in the production of dyes and pigments for textile applications.

Mechanism of Action

The mechanism of action of N-(4-amino-6-methoxy-1,3,5-triazin-2-yl)-N-methylbenzamide involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. The triazine ring and the benzamide moiety play crucial roles in the binding affinity and specificity of the compound. The methoxy and amino groups contribute to the overall stability and reactivity of the molecule.

Comparison with Similar Compounds

Comparison:

  • Structural Differences: While these compounds share the triazine ring and similar functional groups, they differ in the substituents attached to the ring. These differences influence their chemical reactivity and biological activity.
  • Unique Properties: N-(4-amino-6-methoxy-1,3,5-triazin-2-yl)-N-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct properties such as enhanced binding affinity and stability.
  • Applications: The unique structural features of N-(4-amino-6-methoxy-1,3,5-triazin-2-yl)-N-methylbenzamide make it particularly suitable for applications in drug development and catalysis, where specific interactions with molecular targets are crucial.

Properties

IUPAC Name

N-(4-amino-6-methoxy-1,3,5-triazin-2-yl)-N-methylbenzamide;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O2.H2O/c1-17(9(18)8-6-4-3-5-7-8)11-14-10(13)15-12(16-11)19-2;/h3-7H,1-2H3,(H2,13,14,15,16);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZNFOQNRIAARAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC(=NC(=N1)N)OC)C(=O)C2=CC=CC=C2.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-amino-6-methoxy-1,3,5-triazin-2-yl)-N-methylbenzamide;hydrate
Reactant of Route 2
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N-(4-amino-6-methoxy-1,3,5-triazin-2-yl)-N-methylbenzamide;hydrate
Reactant of Route 3
Reactant of Route 3
N-(4-amino-6-methoxy-1,3,5-triazin-2-yl)-N-methylbenzamide;hydrate
Reactant of Route 4
N-(4-amino-6-methoxy-1,3,5-triazin-2-yl)-N-methylbenzamide;hydrate
Reactant of Route 5
Reactant of Route 5
N-(4-amino-6-methoxy-1,3,5-triazin-2-yl)-N-methylbenzamide;hydrate
Reactant of Route 6
N-(4-amino-6-methoxy-1,3,5-triazin-2-yl)-N-methylbenzamide;hydrate

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